4-(3,3,3-Trifluoropropyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

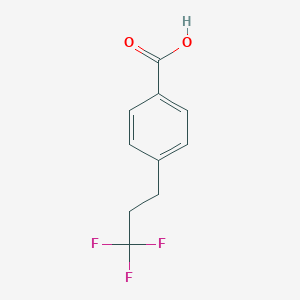

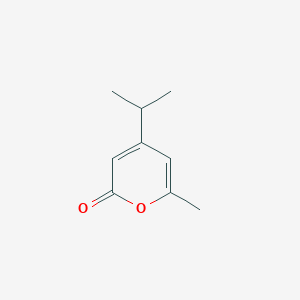

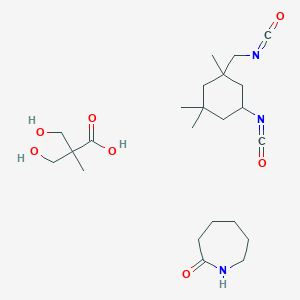

4-(3,3,3-Trifluoropropyl)benzoic acid is a chemical compound with the CAS Number: 104958-55-6 . It has a molecular weight of 218.18 and its IUPAC name is 4-(3,3,3-trifluoropropyl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

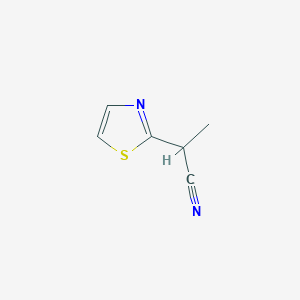

The InChI code for 4-(3,3,3-Trifluoropropyl)benzoic acid is 1S/C10H9F3O2/c11-10(12,13)6-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-(3,3,3-Trifluoropropyl)benzoic acid is a powder that is stored at room temperature . Unfortunately, the search results do not provide additional information about the physical and chemical properties of this compound.Scientific Research Applications

Application in Antifungal Research

- Specific Scientific Field: Medicinal Chemistry - Antifungal Research

- Summary of the Application: “4-(3,3,3-Trifluoropropyl)benzoic acid” has been used in the synthesis of salicylanilide esters, which have been evaluated as potential antifungal agents . The spread of fungal infections has been increasing due to various risk factors, and there is a need for novel antimicrobial agents .

- Methods of Application or Experimental Procedures: The compound was used in the synthesis of a new series of salicylanilide esters . These were then evaluated for their antifungal activity .

- Results or Outcomes: The antifungal activity of the synthesized salicylanilide esters was not uniform, and molds showed higher susceptibility than yeasts . However, the esterification of salicylanilides by “4-(3,3,3-Trifluoropropyl)benzoic acid” did not unequivocally result in higher antifungal potency .

Application in Acidity Research

- Specific Scientific Field: Organic Chemistry - Acidity Research

- Summary of the Application: “4-(3,3,3-Trifluoropropyl)benzoic acid” can be used to study the effects of substituents on the acidity of carboxylic acids . The presence of halogens (such as fluorine) on adjacent carbons increases the acidity of the carboxylic acid group by stabilizing the carboxylate conjugate base .

- Methods of Application or Experimental Procedures: The compound can be used to compare the acidities of different carboxylic acids . The acidity can be determined by measuring the dissociation constant (Ka) of the carboxylic acid .

- Results or Outcomes: The presence of the trifluoropropyl group increases the acidity of the carboxylic acid by stabilizing the carboxylate anion . This is due to the inductive effect, where the electronegative fluorine atoms pull electron density away from the carboxylate anion .

Application in Organic Synthesis

- Specific Scientific Field: Organic Chemistry - Organic Synthesis

- Summary of the Application: “4-(3,3,3-Trifluoropropyl)benzoic acid” is a chemical reagent used in organic synthesis . It can be used to introduce the trifluoropropyl group into other molecules, which can change their physical and chemical properties .

- Methods of Application or Experimental Procedures: The specific methods of application would depend on the reaction being performed . Generally, “4-(3,3,3-Trifluoropropyl)benzoic acid” would be reacted with another molecule in the presence of a catalyst or under specific conditions to form a new compound .

- Results or Outcomes: The outcomes would vary depending on the specific reaction being performed . The introduction of the trifluoropropyl group could result in changes to the molecule’s reactivity, stability, or other properties .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-(3,3,3-trifluoropropyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)6-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDORDVFNPUQXDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,3,3-Trifluoropropyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)